2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, and a pyridazinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxoethyl group. This intermediate is then subjected to cyclization with a suitable hydrazine derivative to form the pyridazinone core. The reaction conditions often require the use of organic solvents, such as dichloromethane or ethanol, and may involve catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxoethyl group produces an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects. The pathways involved include inhibition of receptor activation, which can result in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Shares structural similarities and targets the same receptors.
Uniqueness
What sets 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one apart is its specific substitution pattern and the presence of the pyridazinone core, which may confer unique pharmacokinetic and pharmacodynamic properties. This uniqueness can translate to different therapeutic profiles and potential advantages in clinical applications .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-7-19(8-10-20)25-13-15-26(16-14-25)23(29)17-27-22(28)12-11-21(24-27)18-5-3-2-4-6-18/h2-12H,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLISISEORTNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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